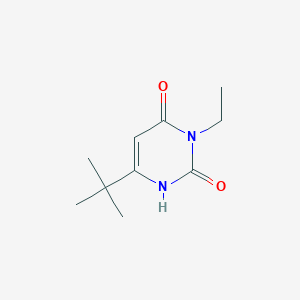
6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as TBET, is a small organic molecule with a wide range of applications in the field of scientific research. It has been studied extensively in the laboratory, and has been found to be useful in various areas of scientific research, including synthesis, pharmacology, and biochemistry. TBET has been found to have many unique properties, and has been used in a variety of experiments and research projects.
Aplicaciones Científicas De Investigación
Synthesis of Schiff Base Compounds
The compound serves as a precursor in the synthesis of various Schiff base compounds. These compounds are significant due to their stability and chelating properties. They have applications across biological and pharmaceutical research areas, particularly as fungicidal, antitumor, and antiviral agents .
Biological Activity Spectrum
Derivatives of this compound exhibit a broad spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. Such a wide range of activities makes it a valuable compound in medicinal chemistry and pharmacology research .
Catalysis and Molecular Magnetism
Schiff bases derived from this compound are used in catalysis and molecular magnetism. Their metal complexes are particularly noted for their use in medical sciences, catalysis, and as catalysts in various chemical reactions .
Light-Harvesting Materials
The compound’s derivatives are also used in the development of light-harvesting materials. These materials are crucial for solar energy conversion and storage, which is a growing field of research in renewable energy technologies .
Electronic Materials and Sensors
The electronic properties of the compound’s derivatives make them suitable for use in electronic materials and sensors. These applications are essential for the development of new electronic devices and systems that require precise detection and measurement capabilities .
Pharmaceutical Applications
In pharmaceutical research, the compound’s derivatives are explored for their potential as drugs in cancer chemotherapy. They have shown promise in inhibiting tumor cell growth and affecting the function of proteins and nucleic acids .
Propiedades
IUPAC Name |
6-tert-butyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-8(13)6-7(10(2,3)4)11-9(12)14/h6H,5H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIIWZUURKKTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



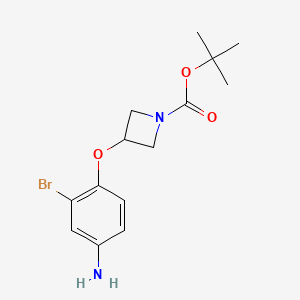
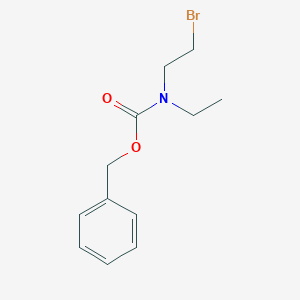
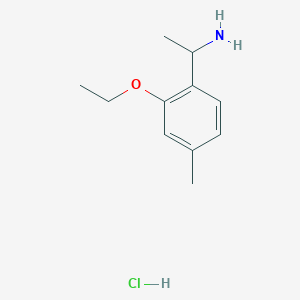
![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)
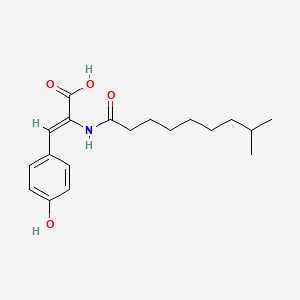
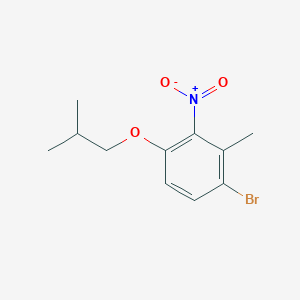

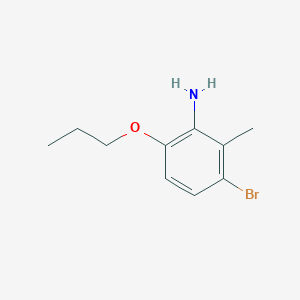
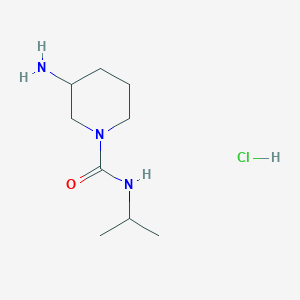
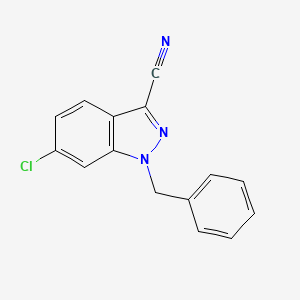

![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)

